molecular formula C22H22FN5OS B2750502 5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-76-9

5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2750502
CAS No.: 851810-76-9
M. Wt: 423.51
InChI Key: CXOYJHOTNBNZIK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thiazole, a triazole, and a piperazine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The compound contains several aromatic rings (phenyl and thiazole) and a piperazine ring, which is a saturated cyclic amine. The presence of fluorine could also influence the compound’s properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles, due to the presence of aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of fluorine and the aromatic rings could influence properties like polarity, solubility, and stability .

Scientific Research Applications

Antimicrobial and Anticonvulsant Applications

  • Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) discusses the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities, showing good or moderate activities against test microorganisms. Such research indicates the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Anticonvulsant Properties : Wang et al. (2015) synthesized 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, identifying compounds with high activity according to the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. This highlights the relevance of 1,2,4-triazole derivatives in the search for new anticonvulsant drugs (Wang, Piao, Zhang, & Quan, 2015).

Anticancer Research

  • Anticancer Agents and Tubulin Inhibition : Zhang et al. (2007) describe the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, uncovering a unique mechanism of tubulin inhibition. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering insights into novel mechanisms for anticancer activity (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).

  • Synthesis and Antitumor Activity : Bhat et al. (2009) synthesized new 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety and evaluated their antitumor activity. Some compounds exhibited moderate to excellent growth inhibition against various cancer cell lines, indicating the potential for developing effective anticancer therapies (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some compounds with a similar structure are known to inhibit certain enzymes .

Future Directions

Future research could involve further studying this compound to determine its exact properties and potential uses. This could include biological testing to determine if it has any pharmaceutical applications .

Properties

IUPAC Name

5-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-9-17(23)10-8-16)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,19,29H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOYJHOTNBNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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